molecular formula C20H25N5O2 B2697866 (3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2176201-51-5

(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No. B2697866
CAS RN: 2176201-51-5
M. Wt: 367.453
InChI Key: PQMKOYLLZJTMHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . In the presence of an activated CH 2 group (e.g., PhCH 2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .

Scientific Research Applications

Antitumor Applications

This compound has been used in the synthesis of new morpholinylchalcones, which have shown promising antitumor activity . These compounds were tested for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, with some compounds showing promising activities .

Protodeboronation

The compound has been involved in catalytic protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation . This process is part of a formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis .

Green Synthesis

The compound has been used in ultrasound-assisted multicomponent reactions in aqueous taurine, an efficient and green method for the synthesis of certain heterocyclic compounds .

Indole Derivative Synthesis

Indole derivatives are important in many biological applications, and this compound has been used in the synthesis of such derivatives . These derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacological Interest

Morpholine derivatives, including structures similar to this compound, exhibit a broad spectrum of pharmacological activities. These activities make them of wide interest in the development of new therapeutic agents.

Biological Potential of Indole Derivatives

The compound has been used in the synthesis of indole derivatives, which have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

[3-(dimethylamino)phenyl]-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-23(2)17-7-3-5-15(13-17)19(26)25-8-4-6-16-14-21-20(22-18(16)25)24-9-11-27-12-10-24/h3,5,7,13-14H,4,6,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMKOYLLZJTMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

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